molecular formula C23H35O8P B12744924 Phostriecin free acid CAS No. 1213827-23-6

Phostriecin free acid

Cat. No.: B12744924
CAS No.: 1213827-23-6
M. Wt: 470.5 g/mol
InChI Key: LVMADDXZVOMHTH-AMXMUAFGSA-N
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Description

Phostriecin free acid is a natural product known for its potent biological activities, particularly as an inhibitor of protein phosphatase 2A (PP2A). It is a phosphate monoester and has been studied extensively for its antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of phostriecin free acid involves multiple steps, including the formation of the phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail. The synthesis begins with the preparation of key intermediates, followed by their assembly under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to ensure the correct stereochemistry and functional group placement .

Chemical Reactions Analysis

Types of Reactions

Phostriecin free acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Phostriecin free acid has a wide range of scientific research applications:

Mechanism of Action

Phostriecin free acid exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s unique structure, including the phosphate monoester and the α,β-unsaturated lactone, is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phostriecin free acid is unique due to its specific combination of functional groups, which confer high selectivity and potency as a PP2A inhibitor. Its structure-activity relationship has been extensively studied, highlighting the importance of the phosphate monoester and the unsaturated lactone for its biological activity .

Properties

CAS No.

1213827-23-6

Molecular Formula

C23H35O8P

Molecular Weight

470.5 g/mol

IUPAC Name

[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C23H35O8P/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1

InChI Key

LVMADDXZVOMHTH-AMXMUAFGSA-N

Isomeric SMILES

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)O)O

Origin of Product

United States

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